

# Pharmacological profile of Anisodine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth technical guide on the core pharmacological profile of **Anisodine** hydrobromide, designed for researchers, scientists, and drug development professionals.

### **Abstract**

Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a non-specific muscarinic acetylcholine receptor antagonist with a range of therapeutic applications.[1][2] Primarily utilized in China, its pharmacological profile is characterized by anticholinergic, neuroprotective, anti-inflammatory, and vasodilatory properties.[1][3][4] This document provides a comprehensive overview of its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. Anisodine hydrobromide acts by competitively blocking muscarinic receptors in both the central and peripheral nervous systems, leading to effects such as improved microcirculation, reduction of muscle spasms, and neuroprotection against ischemic injury.[1][4] It has demonstrated clinical efficacy in treating conditions like acute ischemic stroke and septic shock.[4][5] This guide synthesizes current research to serve as a technical resource for professionals in the field of pharmacology and drug development.

### Introduction

**Anisodine** hydrobromide, also known as 654-2, is a tropane alkaloid extracted from the roots of Anisodus tanguticus, a medicinal plant from the Solanaceae family.[1][6] It was developed to improve the chemical instability of its parent compound, **anisodine**.[2] Structurally similar to



other belladonna alkaloids like atropine and scopolamine, it functions as an anticholinergic agent.[7][8] However, it possesses a distinct pharmacological profile, notably exhibiting lower toxicity than atropine while being able to penetrate the blood-brain barrier more effectively than scopolamine.[6] Its primary clinical applications are in the management of vascular and neurological conditions, including cerebral infarction, septic shock, and certain ophthalmic diseases.[1][4][5]

### **Mechanism of Action**

# **Primary Mechanism: Muscarinic Receptor Antagonism**

The principal mechanism of action for **Anisodine** hydrobromide is its function as a non-specific, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2] By binding to these receptors on cells in the central and peripheral nervous systems, it prevents the neurotransmitter acetylcholine from exerting its excitatory effects.[1][3] This blockade interrupts nerve impulse transmission associated with cholinergic pathways.[2][7]

Studies have shown that **Anisodine** hydrobromide interacts with all five muscarinic receptor subtypes (M1-M5).[9][10] In models of cerebral ischemia, it has been shown to reduce the exacerbated expression of M1, M2, M4, and M5 receptors in hypoxic brain tissue.[9] The neuroprotective effects appear to be particularly linked to the modulation of the M2 subtype.[9] [10] Its antagonism of M3 receptors in the sphincter pupillae muscles of the eye leads to muscle relaxation and subsequent pupil dilation (mydriasis).[3]

## **Downstream Signaling and Cellular Effects**

The antagonism of mAChRs initiates a cascade of downstream cellular effects that contribute to its therapeutic actions:

- Neuroprotection: In the context of ischemic stroke, Anisodine hydrobromide's effects are linked to the inhibition of neuronal apoptosis, prevention of excessive calcium (Ca2+) influx, and anti-oxidative damage.[4][11] It has also been shown to activate the ERK1/2 signaling pathway, which is crucial for cell survival and differentiation.[4][11]
- Anti-inflammatory Action: The compound exhibits anti-inflammatory properties by inhibiting the production and release of pro-inflammatory cytokines, such as tumor necrosis factoralpha (TNF-α) and interleukin-6 (IL-6), particularly in models of septic shock.[3][5]



 Improved Microcirculation: Anisodine hydrobromide possesses vasodilatory properties and improves microcirculation by reducing vascular resistance.[1] This action is vital for its efficacy in treating both cerebrovascular diseases and septic shock.[1][5] It may also have weak α1-adrenoceptor blocking properties, which could contribute to its effects on circulation.[7]



Click to download full resolution via product page

**Caption:** Proposed neuroprotective signaling pathway of **Anisodine** hydrobromide.

# **Pharmacodynamics**

The pharmacodynamic effects of **Anisodine** hydrobromide are a direct result of its anticholinergic properties.

• Central Nervous System: It can cross the blood-brain barrier, exerting neuroprotective effects in conditions like acute ischemic stroke.[6][11] Clinical meta-analyses have shown that treatment with **Anisodine** hydrobromide significantly improves neurological outcomes, as



measured by the National Institutes of Health Stroke Scale (NIHSS) and modified Rankin Scale (mRS).[4]

- Cardiovascular System: In conscious dogs, intravenous doses of 0.4 mg/kg and higher lead
  to a significant increase in heart rate and a shortening of PR and QTCV intervals.[2] At
  higher doses (1.6 mg/kg and above), it can also cause a transient increase in diastolic and
  mean blood pressure.[2]
- Ocular Effects: Topical or systemic administration causes mydriasis, which is useful for ophthalmic examinations.[3]
- Septic Shock: In animal models of septic shock, **Anisodine** hydrobromide improves both macro- and microcirculatory hemodynamics, restores blood flow, reduces heart rate, and suppresses the interaction between leukocytes and the endothelium.[5]

| Parameter                            | Drug      | IC50 (ng/mL)    | Relative<br>Potency | Source |
|--------------------------------------|-----------|-----------------|---------------------|--------|
| Muscarinic<br>Receptor<br>Antagonism | Anisodine | 10.15           | Base                | [12]   |
| Anisodamine                          | 5.30      | ~1.9x Anisodine | [12]                |        |
| Scopolamine                          | 0.24      | ~42x Anisodine  | [12]                | _      |
| Atropine                             | 0.05      | ~203x Anisodine | [12]                |        |

Table 1: In Vitro Muscarinic Receptor Antagonism (ic-ELISA).



| Outcome<br>Measure       | Result     | 95%<br>Confidence<br>Interval | Significance<br>(p-value) | Source |
|--------------------------|------------|-------------------------------|---------------------------|--------|
| NIH Stroke Scale         | MD = -1.53 | (-1.94, -1.12)                | < 0.00001                 | [4]    |
| Modified Rankin<br>Scale | MD = -0.89 | (-0.97, -0.81)                | < 0.00001                 | [4]    |
| Barthel Index            | MD = 10.65 | (4.30, 17.00)                 | 0.001                     | [4]    |
| Clinical Efficacy        | RR = 1.2   | (1.08, 1.34)                  | 0.001                     | [4]    |

**Table 2:** Summary of Clinical Efficacy in Acute Ischemic Stroke (Meta-Analysis Data). MD: Mean Difference; RR: Risk Ratio.

# **Pharmacokinetics**

The pharmacokinetic profile of **Anisodine** hydrobromide is characterized by rapid absorption and wide distribution.

- Absorption: Oral administration is absorbed rapidly and completely.[7] In rats, the time to
  maximum plasma concentration (Tmax) after oral administration is within 0.5 hours.[13] For
  acute conditions like stroke, intravenous injection is preferred for a rapid onset of action,
  typically within 15 to 30 minutes.[1]
- Distribution: The drug is rapidly and extensively distributed to various tissues.[6] Following intravenous injection in rats, the highest concentrations are found in the kidney and stomach, with the lowest concentrations in the brain and fat.[14] This distribution pattern appears to be correlated with organ blood flow.[14] Despite lower relative concentrations, it effectively penetrates the blood-brain barrier.[6]
- Metabolism: Anisodine hydrobromide is metabolized into several compounds. In rats, identified metabolites include norscopine, scopine, hydroxyanisodine, and anisodine Noxide.[2] Its metabolism may be affected by drugs that induce or inhibit cytochrome P450 enzymes.[1]
- Elimination: Plasma elimination is rapid, and studies in dogs show no evidence of accumulation with single dosing.[14]



| Parameter                      | 0.1 mg/kg<br>Dose | 0.3 mg/kg<br>Dose | 0.9 mg/kg<br>Dose | Source |
|--------------------------------|-------------------|-------------------|-------------------|--------|
| Cmax (ng/mL)                   | 43.3 ± 8.6        | 117.9 ± 40.2      | 348.6 ± 40.0      | [14]   |
| AUC0-t<br>(ng·h/mL)            | 35.9 ± 6.6        | 159.6 ± 56.6      | 443.3 ± 50.3      | [14]   |
| t1/2z (h)                      | $0.9 \pm 0.3$     | 1.5 ± 0.9         | 1.1 ± 0.2         | [14]   |
| Vz (10⁵ L/kg)                  | 24.6 ± 7.0        | 37.0 ± 18.5       | 31.3 ± 4.3        | [14]   |
| Clz (10 <sup>5</sup> L/(h·kg)) | 20.9 ± 5.3        | 17.9 ± 7.6        | 19.4 ± 2.2        | [14]   |

**Table 3:** Pharmacokinetic Parameters of **Anisodine** Hydrobromide in Beagle Dogs (Single IV Administration). *Note: The reported values for volume of distribution (Vz) and clearance (Clz) in the source abstract appear unusually high and may reflect a unit or typographical error in the original publication.* 

# **Safety and Toxicology Profile**

**Anisodine** hydrobromide is generally considered to be less toxic than other belladonna alkaloids such as atropine.[6][8]

- Adverse Effects: The most common adverse effects are extensions of its anticholinergic
  activity, including dry mouth, blurred vision, tachycardia, and urinary retention.[1] In safety
  pharmacology studies using dogs, cardiovascular and respiratory effects (increased heart
  rate, accelerated breathing) were observed at intravenous doses of 0.4 mg/kg and higher,
  while a dose of 0.1 mg/kg (closer to the human equivalent dose) showed no deleterious
  effects.[2]
- Drug Interactions: Co-administration with other anticholinergic agents can potentiate side effects.[1] Cholinergic drugs, such as those used for Alzheimer's disease, may counteract its therapeutic effects.[1]
- Clinical Trial Safety: A meta-analysis of its use in acute ischemic stroke found no statistically significant difference in the rate of adverse events between the **Anisodine** hydrobromide group and control groups.[4]



# Key Experimental Methodologies In Vivo Pharmacokinetic Analysis in Beagle Dogs

This protocol is designed to determine the pharmacokinetic profile following intravenous administration.

- Subjects: Healthy adult Beagle dogs.
- Administration: A single intravenous injection of Anisodine hydrobromide is administered at varying doses (e.g., 0.1, 0.3, and 0.9 mg/kg).[14]
- Sample Collection: Blood samples are collected from the cephalic vein at predefined time points (e.g., 5, 10, 20, 30, 45 minutes, and 1, 1.5, 3, 5, 7, 10 hours post-dose).[14] Plasma is separated by centrifugation.
- Bioanalysis: Plasma concentrations of Anisodine hydrobromide are quantified using a validated High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) method.
   [14]
- Data Analysis: Pharmacokinetic parameters (Cmax, AUC, t1/2, Vz, Clz) are calculated from the plasma concentration-time data using non-compartmental analysis via the statistical moment method.[14]





Click to download full resolution via product page

**Caption:** Experimental workflow for an in vivo pharmacokinetic study.

# **Septic Shock Model in Rats**

This protocol evaluates the efficacy of **Anisodine** hydrobromide in a model of sepsis.

 Model Induction: Septic shock is induced in rats via intravenous injection of lipopolysaccharide (LPS) at a dose of 5 mg/kg.[5]



- Treatment: Following induction, animals are treated with **Anisodine** hydrobromide, typically administered intravenously. Control groups receive vehicle or other drugs like atropine.[5]
- Hemodynamic Monitoring: Mesenteric microcirculation is observed using intravital microscopy to assess blood flow velocity and patterns. Macro-hemodynamics (mean arterial pressure, heart rate) are also monitored.[5]
- Biomarker Analysis: Plasma levels of key inflammatory cytokines, such as TNF-α and IL-6, are measured using methods like ELISA to quantify the anti-inflammatory effect.[5]
   Leukocyte-endothelium interactions are also analyzed via microscopy.[5]

# **Cerebral Ischemia Model (MCAO) in Rats**

This protocol assesses the neuroprotective effects of the drug in a stroke model.

- Model Induction: Ischemic stroke is induced using the Middle Cerebral Artery Occlusion (MCAO) model in rats.[9][10]
- Treatment: Anisodine hydrobromide is administered to the treatment group, while the control group receives a vehicle.
- Assessment: The neuroprotective effects are evaluated through multiple endpoints:
  - Histology: Immunohistochemistry is used to assess the expression of target proteins, such as muscarinic receptor subtypes (M1-M5), in various brain regions (e.g., hippocampus, cerebral arteries).[9][10]
  - Cellular Assays: In complementary in vitro hypoxia/reoxygenation models using neuronal or glial cell lines, endpoints such as intracellular calcium levels, reactive oxygen species (ROS) production, and apoptosis are measured.[9][10]

### Conclusion

Anisodine hydrobromide is a multifaceted anticholinergic drug with a well-defined mechanism of action centered on muscarinic receptor antagonism. Its favorable safety profile compared to atropine, combined with its ability to cross the blood-brain barrier, makes it a valuable therapeutic agent. [6] Its pharmacodynamic effects translate into significant clinical efficacy in



the treatment of acute ischemic stroke and provide a strong rationale for its use in septic shock and other circulatory disorders.[4][5] The comprehensive data presented in this guide on its pharmacology, pharmacokinetics, and relevant experimental models should serve as a valuable technical resource for ongoing research and development in the field. Further investigation into its subtype-specific receptor interactions and downstream signaling pathways may uncover additional therapeutic opportunities.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Anisodine Hydrobromide used for? [synapse.patsnap.com]
- 2. Effects of Anisodine Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Anisodine Hydrobromide? [synapse.patsnap.com]
- 4. Frontiers | Efficacy and safety of anisodine hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 5. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Possible role for anisodamine in organophosphate poisoning PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. Modulation of muscarinic receptors by anisodine hydrobromide in cerebral ischemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of anisodine hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anisodine Hydrobromide Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]



- 13. Comparative pharmacokinetic study of Anisodamine Hydrobromide tablets and injection in septic acute lung injury rats PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [Pharmacological profile of Anisodine hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832393#pharmacological-profile-of-anisodine-hydrobromide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com